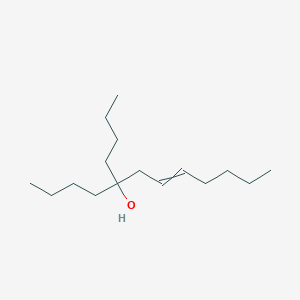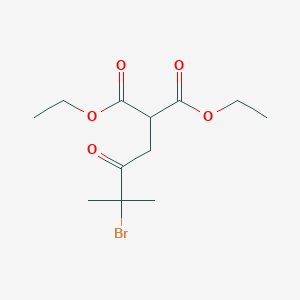
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their reactivity and versatility in organic synthesis, making them valuable intermediates in the preparation of various chemical compounds. This particular compound features a bromine atom, a methyl group, and a keto group attached to a butyl chain, which is further connected to a propanedioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Diethyl (3-hydroxy-3-methyl-2-oxobutyl)propanedioate.
Oxidation: Diethyl (3-carboxy-3-methyl-2-oxobutyl)propanedioate.
Aplicaciones Científicas De Investigación
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate involves its reactivity as a malonic ester. The compound can undergo nucleophilic substitution, reduction, and oxidation reactions, which are facilitated by the presence of the bromine atom, keto group, and ester moieties. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonic ester without the bromine and keto groups.
Diethyl (3-chloro-3-methyl-2-oxobutyl)propanedioate: Similar structure but with a chlorine atom instead of bromine.
Diethyl (3-methyl-2-oxobutyl)propanedioate: Lacks the halogen atom.
Uniqueness
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the bromine atom, keto group, and ester moieties makes it a valuable intermediate for synthesizing a wide range of chemical compounds .
Propiedades
Número CAS |
113279-73-5 |
|---|---|
Fórmula molecular |
C12H19BrO5 |
Peso molecular |
323.18 g/mol |
Nombre IUPAC |
diethyl 2-(3-bromo-3-methyl-2-oxobutyl)propanedioate |
InChI |
InChI=1S/C12H19BrO5/c1-5-17-10(15)8(11(16)18-6-2)7-9(14)12(3,4)13/h8H,5-7H2,1-4H3 |
Clave InChI |
MENWLOLHBPNDEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=O)C(C)(C)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


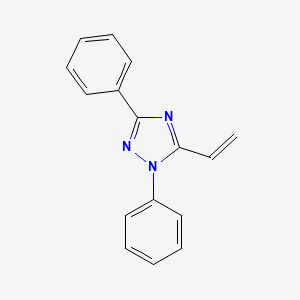
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
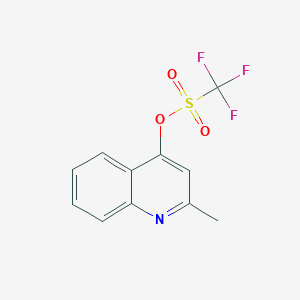
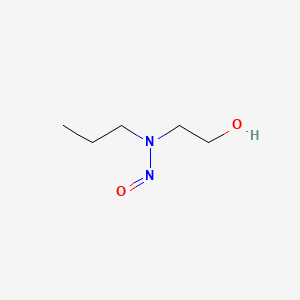

![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
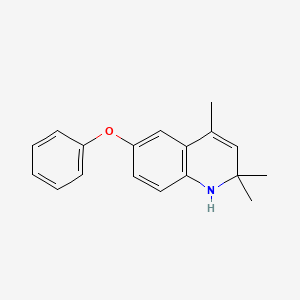
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)


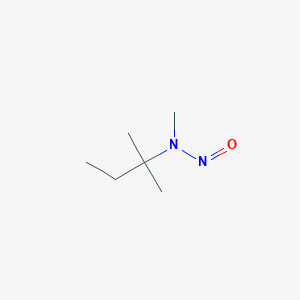

![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
